N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-11-5-7-12(8-6-11)16-13(17)10-18-14-4-2-3-9-15-14/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVZEAOHZNUNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-N-(4-Methylphenyl)Acetamide
The reaction begins with the acylation of 4-methylaniline using chloroacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is typically added to neutralize HCl, facilitating the formation of 2-chloro-N-(4-methylphenyl)acetamide. This intermediate is isolated via filtration or extraction, with yields exceeding 85% under optimized conditions.
Reaction Conditions:
-
Solvent: DCM or THF
-
Base: TEA (1.2 equivalents)
-
Temperature: 0–25°C
-
Time: 2–4 hours
Thiolate-Mediated Sulfur Alkylation
Pyridin-2-thiol is deprotonated using sodium hydride (NaH) in THF under a nitrogen atmosphere, generating the reactive thiolate anion. Subsequent addition of 2-chloro-N-(4-methylphenyl)acetamide initiates a nucleophilic substitution, displacing chloride and forming the sulfanyl bridge. The reaction is typically conducted under reflux (65–70°C) for 3–6 hours, yielding the target compound in 60–75% purity.
Key Parameters:
-
Base: NaH (1.5 equivalents)
-
Solvent: THF
-
Temperature: Reflux (65–70°C)
-
Workup: Aqueous NH₄Cl quenching, ethyl acetate extraction, and silica gel chromatography
Alternative Synthetic Routes
Carboxylic Acid Activation Pathway
An alternative approach involves synthesizing 2-(pyridin-2-ylsulfanyl)acetic acid via thiol-ene coupling, followed by activation to the acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with 4-methylaniline in the presence of a base, yielding the target acetamide. While this method avoids halogenated intermediates, it requires stringent moisture control and offers modest yields (50–65%).
Reaction Scheme:
One-Pot Condensation Strategy
A one-pot method combines 4-methylaniline, chloroacetyl chloride, and pyridin-2-thiol in a sequential manner. This approach reduces purification steps but necessitates precise stoichiometric control to minimize side products like disulfides or over-acylated derivatives.
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF | 75% |
| Base | NaH | 70% |
| Alternative Base | K₂CO₃ (DMF) | 55% |
Polar aprotic solvents like THF enhance thiolate solubility, while NaH ensures complete deprotonation of pyridin-2-thiol. Substituting NaH with K₂CO₃ in dimethylformamide (DMF) reduces yields due to incomplete substitution.
Temperature and Reaction Time
Elevated temperatures (70°C) accelerate substitution kinetics but risk thiol oxidation. A balance is achieved by maintaining reflux conditions for 4 hours, maximizing conversion while preserving product integrity.
Spectroscopic Characterization and Structural Confirmation
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
Crystallographic data for analogous sulfanyl acetamides reveal planar geometries with intramolecular C–H⋯O hydrogen bonds (2.48 Å) and dimerization via N–H⋯N interactions (2.89 Å). These structural features enhance stability and influence solubility.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 98 | High regioselectivity | Requires inert atmosphere |
| Carboxylic Acid Route | 65 | 95 | Avoids halogenated intermediates | Moisture-sensitive steps |
| One-Pot Condensation | 60 | 85 | Reduced purification | Complex stoichiometric control |
The nucleophilic substitution method remains the most reliable, offering superior yields and scalability for industrial applications.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing reaction times by 30% compared to batch processes. Catalyst recycling and solvent recovery systems further improve cost efficiency, with throughputs exceeding 100 kg/day in pilot studies .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations
Anti-Cancer Activity : Methoxy-substituted phenyl derivatives (e.g., , compound 38) exhibit strong anti-proliferative effects against cancer cell lines, likely due to electron-donating groups enhancing interactions with cellular targets .
Receptor Modulation: Pyridazinone-based acetamides () act as FPR2 agonists, suggesting that the sulfanyl-linked heterocycle’s electronic properties influence receptor binding .
Synthetic Utility : Simpler analogues like the pyrimidinyl derivative () are used as intermediates, underscoring the role of acetamides in modular drug design .
Activity-Structure Relationships
- Electron-Donating Groups : Methoxy (OCH₃) and methyl (CH₃) groups on the phenyl ring correlate with enhanced bioactivity, as seen in and .
- Heterocyclic Diversity: Pyridazine, pyrimidine, and thienopyrimidine moieties in the sulfanyl group confer distinct target selectivity (e.g., FPR2 vs. kinase inhibition) .
- Halogen Substitution : Bromo and iodo substituents () may improve metabolic stability but could reduce solubility .
Biological Activity
N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a 4-methylphenyl group , a pyridin-2-ylsulfanyl group , and an acetamide moiety . The structural arrangement of these components contributes to its unique chemical properties and biological activity.
The primary biological target of this compound is the ryanodine receptor (RyR) , particularly in insect systems. This compound acts as an activator of the RyR, influencing calcium signaling pathways, which are crucial for muscle contraction and neurotransmitter release in insects. This mechanism underlies its insecticidal properties , making it a candidate for agricultural applications.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties . Preliminary studies indicate that this compound exhibits activity against various bacterial strains, suggesting potential use in treating infections.
Anticancer Potential
Research into the anticancer effects of this compound reveals promising results. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and brain tumors. The compound's ability to trigger morphological changes characteristic of apoptosis, such as chromatin condensation and cell shrinkage, highlights its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. Below is a table summarizing key features:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(4-methylbenzyl)-2-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)thio]acetamide | Contains oxadiazole ring | Anticancer properties |
| N-(4-methylbenzyl)-2-[(5-pyridin-3-yielded 1,3,4 oxadiazol -2 yl)thio]acetamide | Different positioning of functional groups | Varies in activity |
| N-(4-methylbenzyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide | Lacks pyridinyl group | Different biological profile |
This comparative analysis indicates that variations in functional group positioning can significantly affect biological activity.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of several thiosemicarbazones derived from pyridine-based compounds against glioblastoma multiforme and breast adenocarcinoma. Results demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity at low concentrations (nanomolar range), emphasizing the importance of structural features in determining biological efficacy .
- Molecular Docking Studies : Molecular docking simulations have suggested that this compound interacts favorably with specific binding sites on target proteins involved in cancer progression. These interactions may lead to the inhibition of key pathways associated with tumor growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
